molecular formula C20H15ClN4O2S B4971594 (6Z)-6-[(5-chloro-2-ethoxyphenyl)methylidene]-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-[(5-chloro-2-ethoxyphenyl)methylidene]-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B4971594
M. Wt: 410.9 g/mol
InChI Key: JFDNCGAXUNHEMC-OTLVRQKTSA-N
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Description

(6Z)-6-[(5-chloro-2-ethoxyphenyl)methylidene]-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of thiadiazolo[3,2-a]pyrimidines, which are known for their diverse biological activities.

Preparation Methods

The synthesis of (6Z)-6-[(5-chloro-2-ethoxyphenyl)methylidene]-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core thiadiazolo[3,2-a]pyrimidine structure, followed by the introduction of the 5-chloro-2-ethoxyphenyl and phenyl groups. The reaction conditions usually require specific catalysts, solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction parameters and scale up the production efficiently .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, bases, and metal catalysts.

Scientific Research Applications

(6Z)-6-[(5-chloro-2-ethoxyphenyl)methylidene]-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other thiadiazolo[3,2-a]pyrimidines and related heterocyclic compounds. Compared to these, (6Z)-6-[(5-chloro-2-ethoxyphenyl)methylidene]-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is unique due to its specific substituents and structural configuration, which confer distinct chemical and biological properties. Some similar compounds include dichloroanilines and bipyridyl derivatives .

Properties

IUPAC Name

(6Z)-6-[(5-chloro-2-ethoxyphenyl)methylidene]-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2S/c1-2-27-16-9-8-14(21)10-13(16)11-15-17(22)25-20(23-18(15)26)28-19(24-25)12-6-4-3-5-7-12/h3-11,22H,2H2,1H3/b15-11-,22-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDNCGAXUNHEMC-OTLVRQKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)C=C2C(=N)N3C(=NC2=O)SC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)Cl)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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